In Vivo Anti-Inflammatory Potency: Cicloprofen vs. Flurbiprofen in Carrageenan-Induced Rat Paw Edema
Cicloprofen demonstrates potent in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model, a standard preclinical assay for NSAID efficacy . In this model, Cicloprofen exhibits an ED50 of 67 mg/kg following oral administration . This is in contrast to the structurally similar and more widely used NSAID, flurbiprofen, which has a reported oral ED50 of 1.7 mg/kg in the same assay [1].
| Evidence Dimension | In vivo anti-inflammatory efficacy |
|---|---|
| Target Compound Data | ED50 = 67 mg/kg |
| Comparator Or Baseline | Flurbiprofen: ED50 = 1.7 mg/kg |
| Quantified Difference | Cicloprofen's ED50 is approximately 39.4-fold higher (i.e., less potent on a mg/kg basis) than that of flurbiprofen. |
| Conditions | Carrageenan-induced rat paw edema assay; oral administration. |
Why This Matters
This 39.4-fold difference in in vivo potency is critical for experimental design, as it dictates that a much higher dose of Cicloprofen is required to achieve comparable anti-inflammatory effects, precluding simple dose substitution with more potent analogs like flurbiprofen.
- [1] Antiinflammatory Activity of Flubiprofen Gel on Carrageenan-induced Edema. 1994. View Source
